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AMP-PCP (disodium) -

AMP-PCP (disodium)

Catalog Number: EVT-10956142
CAS Number:
Molecular Formula: C11H16N5Na2O12P3
Molecular Weight: 549.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

AMP-PCP (disodium) is a synthetic analogue of adenosine triphosphate (ATP) that plays a significant role in biochemical research. It is particularly recognized for its ability to bind to the N-terminal domain of heat shock protein 90 (Hsp90), which is crucial for various cellular processes. The compound has a dissociation constant (Kd) value of 3.8 μM, indicating its affinity for Hsp90 and its potential utility in studying ATP-dependent processes and enzyme kinetics .

Source

AMP-PCP (disodium) can be synthesized from adenosine and methylenediphosphonic acid through a series of chemical reactions. This compound is commercially available from various suppliers, including BenchChem and MedChemExpress, which provide detailed specifications and pricing for research purposes .

Classification

AMP-PCP (disodium) is classified as a nucleotide analogue, specifically an ATP analogue. Its structural modifications allow it to mimic ATP while exhibiting distinct biochemical properties that facilitate research into enzyme functions and protein interactions .

Synthesis Analysis

Methods

The synthesis of AMP-PCP (disodium) involves several key steps:

  1. Phosphorylation: Adenosine is phosphorylated to produce adenosine monophosphate (AMP).
  2. Methylenation: Methylenediphosphonic acid is introduced to form the β,γ-methyleneadenosine 5’-triphosphate structure.
  3. Disodium Salt Formation: The final product is converted into its disodium salt form to enhance solubility and stability .

Technical Details

The industrial production of AMP-PCP (disodium) employs automated reactors under controlled conditions to optimize yield and purity. Key parameters such as temperature, pH, and reactant concentrations are meticulously monitored during the synthesis process to ensure consistency and high-quality output.

Molecular Structure Analysis

Structure

AMP-PCP (disodium) has the molecular formula C11H16N5Na2O12P3C_{11}H_{16}N_{5}Na_{2}O_{12}P_{3} and a molecular weight of 549.17 g/mol. The compound features a complex structure characterized by multiple phosphate groups, which are crucial for its biological activity.

Data

The compound's structure can be represented as follows:

  • Core Structure: The core includes an adenine base linked to a ribose sugar, which is further connected to three phosphate groups, with specific modifications that differentiate it from ATP.
  • Solubility: AMP-PCP (disodium) exhibits high solubility in water, with concentrations reaching up to 80 mg/mL .
Chemical Reactions Analysis

Types of Reactions

AMP-PCP (disodium) participates in various chemical reactions:

  • Substitution Reactions: Due to the presence of reactive phosphate groups, it can undergo nucleophilic substitution reactions.
  • Hydrolysis: The compound can hydrolyze under acidic or basic conditions, yielding adenosine and methylenediphosphonic acid as products .

Technical Details

  • Common Reagents: Hydroxide ions and amines are typical nucleophiles used in substitution reactions.
  • Hydrolysis Conditions: Acidic or basic environments are employed for hydrolysis reactions, leading to the formation of different derivatives based on the reaction conditions.
Mechanism of Action

AMP-PCP (disodium) functions primarily by binding to the N-terminal domain of Hsp90. This interaction promotes the formation of an active homodimer of Hsp90, essential for its chaperone activity. The binding facilitates conformational changes within Hsp90's structure, enhancing its role in protein folding and stabilization processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder.
  • Solubility: Highly soluble in water at concentrations up to 80 mg/mL.

Chemical Properties

  • Stability: The disodium salt form enhances stability compared to other forms.
  • Reactivity: It exhibits reactivity typical of nucleotide analogues, allowing it to participate in various biochemical assays.

Relevant data indicate that AMP-PCP (disodium) can be stored at low temperatures (-20°C for powder; -80°C for solutions), maintaining its integrity over extended periods .

Applications

AMP-PCP (disodium) has numerous applications in scientific research:

  • Biochemistry: Utilized as an ATP analogue in studies examining ATP-dependent processes and enzyme kinetics.
  • Molecular Biology: Employed in experiments involving Hsp90 to investigate protein folding mechanisms.
  • Medicine: Research involving AMP-PCP contributes to developing therapeutic agents targeting Hsp90.
  • Industry: Used in biochemical assays and diagnostic tools due to its ability to mimic ATP's function .

This compound represents a valuable tool for researchers exploring cellular mechanisms and developing new therapeutic strategies based on protein interactions.

Molecular Mechanisms of Action

Nucleotide-Mimetic Binding Specificity to Chaperone Systems

Hsp90 N-Terminal Domain Binding Thermodynamics

AMP-PCP disodium (adenosine 5'-(β,γ-methylenetriphosphate) functions as an adenosine triphosphate (ATP) mimetic that binds selectively to the N-terminal domain of heat shock protein 90 (Hsp90). Isothermal titration calorimetry studies reveal that AMP-PCP binding is driven by favorable entropy changes (ΔS = +20.2 cal mol⁻¹ deg⁻¹), contrasting sharply with adenosine diphosphate (ADP) binding, which exhibits negative entropy changes (ΔS = −7.72 cal mol⁻¹ deg⁻¹). This thermodynamic divergence arises from AMP-PCP-induced conformational flexibility in Hsp90’s nucleotide-binding pocket. The dissociation constant (Kd) for AMP-PCP is 3.8 μM, indicating high-affinity binding comparable to ATP but distinct from adenosine 5'-(β,γ-imidotriphosphate) (AMPPNP; Kd = 7.93 μM) [9].

Table 1: Thermodynamic Parameters of Nucleotide Binding to Hsp90

LigandKd (μM)ΔH (kcal mol⁻¹)ΔS (cal mol⁻¹ deg⁻¹)
AMP-PCP3.80 ± 0.68-1.40 ± 0.04+20.2
AMPPNP7.93 ± 2.34-3.12 ± 0.01+13.07
ADP3.08 ± 0.34-9.99 ± 0.22-7.72

Source: Adapted from isothermal titration calorimetry data [9]

Conformational Selection versus Induced Fit Binding Models

AMP-PCP binding to Hsp90 follows a hybrid mechanism that integrates aspects of both conformational selection and induced fit. Nuclear magnetic resonance spectroscopy demonstrates that the apo-Hsp90 N-terminal domain populates an ensemble of conformations. Among these, AMP-PCP selectively stabilizes a subpopulation primed for lid segment closure. Subsequent structural adjustments in the γ-phosphate-binding region (residues M130–A141) complete the binding process. This multi-step mechanism contrasts with ADP binding, which rigidifies the lid segment without conformational exchange [9].

Determinants of Binding Affinity (Kd = 3.8 μM)

The high binding affinity of AMP-PCP (Kd = 3.8 μM) is governed by:

  • Electrostatic complementarity: The β,γ-methylene bridge mimics the charge distribution of ATP’s triphosphate group, enabling salt bridges with conserved lysine residues (e.g., Lys 112) [1] [9].
  • Hydrophobic interactions: The adenine ring engages π-stacking with Phe 138, while methylene groups stabilize the hydrophobic core of the binding pocket [6].
  • Solvent displacement: Binding displaces 5–8 water molecules from the nucleotide-binding cleft, contributing to entropy-driven thermodynamics [9].

Allosteric Modulation of Chaperone Complex Assembly

Homodimer Stabilization Mechanisms

AMP-PCP binding triggers long-range allosteric effects that stabilize Hsp90’s active homodimer. The N-terminal domains dimerize upon AMP-PCP occupancy, forming a "closed" conformation essential for chaperone function. This dimerization is energetically coupled to the displacement of the lid segment (residues A111–G135), which acts as a molecular switch. The β,γ-methylene group of AMP-PCP mimics ATP’s γ-phosphate, enabling stable inter-protomer interactions that are absent in the adenosine diphosphate-bound state [1] [3] [9].

Lid Segment (A111-G135) Conformational Dynamics

The lid segment undergoes AMP-PCP-specific millisecond-timescale conformational exchanges, detected via nuclear magnetic resonance line broadening. Residues A117–G135 exhibit increased flexibility upon AMP-PCP binding, facilitating lid closure over the nucleotide pocket. This dynamic transition is absent in the adenosine diphosphate-bound state, where the lid remains rigid and open. The enhanced mobility enables:

  • Formation of a solvent-shielded catalytic pocket
  • Recruitment of co-chaperones like Aha1
  • Positioning of catalytic residues for ATP hydrolysis [9].

Residue-Specific Conformational Exchange Pathways (A117-A141)

AMP-PCP binding induces slow conformational exchange (μs–ms timescale) in residues A117–A141, which flank the lid segment. Nuclear magnetic resonance assignments identify critical residues involved:

  • M130–G137: Exhibit complete resonance disappearance due to intermediate exchange, indicating conformational heterogeneity.
  • Y139 and A141: Undergo chemical shift perturbations linked to hydrophobic core reorganization.These dynamics propagate to the middle domain, promoting client protein binding. The allosteric pathway involves a cascade of side-chain rearrangements initiated by γ-phosphate-mimic engagement [9].

Table 2: Residue-Specific Conformational Effects of AMP-PCP on Hsp90

Residue SegmentNuclear Magnetic Resonance ObservationFunctional Role
A117–A126Chemical shift perturbationsNucleotide anchoring
M130–G137Resonance disappearanceLid closure mediation
Y139–A141Line broadeningHydrophobic core reorganization
G135–G137Reduced nuclear Overhauser effect signalsDimer interface stabilization

Source: Nuclear magnetic resonance analysis of Hsp90:AMP-PCP complex [9]

Properties

Product Name

AMP-PCP (disodium)

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate

Molecular Formula

C11H16N5Na2O12P3

Molecular Weight

549.17 g/mol

InChI

InChI=1S/C11H18N5O12P3.2Na/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(27-11)1-26-31(24,25)28-30(22,23)4-29(19,20)21;;/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H,24,25)(H2,12,13,14)(H2,19,20,21);;/q;2*+1/p-2/t5-,7-,8-,11-;;/m1../s1

InChI Key

KZCUOVRMGTZINH-LYYWGVPGSA-L

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(O)[O-])[O-])O)O)N.[Na+].[Na+]

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(CP(=O)(O)[O-])[O-])O)O)N.[Na+].[Na+]

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